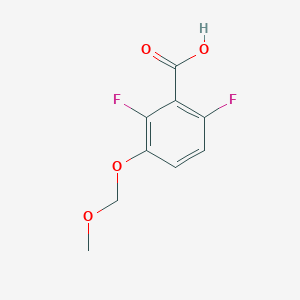

2,6-Difluoro-3-(methoxymethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-3-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOFWMJEVNKHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid"

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid

Introduction

This compound is a valuable substituted aromatic carboxylic acid, frequently employed as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms flanking a carboxylic acid group, along with a protected hydroxyl moiety, imparts unique electronic and steric properties to the molecule. These features can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates or modulate the physical properties of advanced materials. This guide provides a comprehensive overview of a reliable synthetic strategy for this compound, grounded in established chemical principles and supported by authoritative literature. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of its preparation.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several perspectives. However, the most efficient and convergent route leverages a commercially available, highly functionalized starting material, thereby minimizing the number of synthetic steps and maximizing overall yield. The core of the synthesis revolves around the protection of a phenolic hydroxyl group.

A primary, logical, and efficient synthetic strategy begins with the commercially available 2,6-Difluoro-3-hydroxybenzoic acid [1]. This approach simplifies the synthesis to a single, crucial step: the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether.

An alternative, more lengthy pathway could involve a de novo construction of the aromatic ring's substitution pattern. This would likely commence with a simpler precursor, such as 1,3-difluorobenzene[2]. The synthetic sequence would then involve:

-

Directed ortho-metalation (DoM) to introduce a hydroxyl group.

-

Protection of the newly installed hydroxyl group with a MOM ether.

-

A second DoM, guided by the fluorine and MOM-ether directing groups, followed by carboxylation with carbon dioxide (CO2) to install the carboxylic acid moiety.

While feasible, this multi-step approach is less efficient than starting with the pre-functionalized benzoic acid. Therefore, this guide will focus on the more direct protection strategy.

Recommended Synthetic Route: Protection of 2,6-Difluoro-3-hydroxybenzoic acid

The recommended pathway is a straightforward protection of the phenolic group of 2,6-Difluoro-3-hydroxybenzoic acid. The methoxymethyl (MOM) ether is an excellent choice for a protecting group in this context due to its stability under a range of conditions and its relatively mild cleavage conditions[3][4].

Caption: Generalized mechanism of MOM protection.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the MOM protection of phenols using dimethoxymethane.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,6-Difluoro-3-hydroxybenzoic acid | 174.10 | 10.0 g | 57.4 mmol | 1.0 |

| Dimethoxymethane | 76.09 | 100 mL | - | Solvent |

| Phosphorus pentoxide (P₂O₅) | 141.94 | 12.2 g | 86.1 mmol | 1.5 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |

Procedure:

-

Reaction Setup : To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-Difluoro-3-hydroxybenzoic acid (10.0 g, 57.4 mmol).

-

Addition of Reagents : Add dimethoxymethane (100 mL) to the flask. Stir the suspension at room temperature.

-

Catalyst Addition : Carefully add phosphorus pentoxide (12.2 g, 86.1 mmol) portion-wise to the stirred suspension over 15-20 minutes. The addition is exothermic, and the reaction temperature should be monitored.

-

Reaction : Heat the reaction mixture to reflux (approximately 45-50 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium bicarbonate (100 mL). Caution: Quenching of P₂O₅ is highly exothermic and may cause vigorous gas evolution.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying : Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Safety and Handling Considerations

-

Phosphorus pentoxide (P₂O₅) is a corrosive solid and a powerful dehydrating agent. It reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Dimethoxymethane is a flammable liquid. Keep away from ignition sources.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The quenching step is highly exothermic and should be performed with caution, ensuring adequate cooling.

Conclusion

The synthesis of this compound is most efficiently achieved through the direct MOM protection of commercially available 2,6-Difluoro-3-hydroxybenzoic acid. By selecting modern, safer reagents such as dimethoxymethane over hazardous alternatives like chloromethyl methyl ether, the synthesis can be performed safely and with high yield. This guide provides a robust framework and a detailed protocol for the successful preparation of this important synthetic intermediate, empowering researchers in their pursuit of novel chemical entities.

References

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link] [4]8. Jiang, Z. P., et al. (2021). Fluorobenzene-based diluted highly concentrated carbonate electrolyte for practical high-voltage lithium metal batteries. Journal of Power Sources, 506, 230086. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,6-Difluoro-3-(methoxymethoxy)benzoic Acid (CAS No. 1190603-51-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of lead compounds. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. When integrated into the versatile benzoic acid framework, these fluorine substitutions give rise to a class of compounds with significant potential in medicinal chemistry. This guide provides a comprehensive technical overview of a specific and valuable building block: 2,6-Difluoro-3-(methoxymethoxy)benzoic acid. Its CAS number is 1190603-51-0.[1]

This document will delve into the synthesis, characterization, and potential applications of this compound, offering field-proven insights and detailed methodologies to support researchers in their drug development endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The data presented below has been compiled from various sources to provide a comprehensive profile of this compound.

| Property | Value | Source |

| CAS Number | 1190603-51-0 | ChemicalBook |

| Molecular Formula | C9H8F2O4 | ChemicalBook |

| Molecular Weight | 218.15 g/mol | ChemicalBook |

Expected Spectroscopic Signature: A Predictive Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxymethyl (MOM) ether protons, and the carboxylic acid proton. The aromatic region would likely display complex splitting patterns due to the fluorine-proton coupling. The two protons on the aromatic ring would appear as multiplets. The methylene protons of the MOM group would likely resonate as a singlet, as would the methyl protons of the MOM group. The acidic proton of the carboxylic acid would appear as a broad singlet at the downfield end of the spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would provide valuable information about the carbon framework. The carbonyl carbon of the carboxylic acid would be observed at the downfield region. The aromatic carbons would show characteristic shifts, with their signals split due to carbon-fluorine coupling. The carbons of the methoxymethyl group would appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is typical for the O-H stretching of a carboxylic acid dimer. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group would be expected around 1700 cm⁻¹. The C-F stretching vibrations would likely appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxymethyl group, and potentially fluorine atoms.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound typically involves a multi-step process, beginning with the protection of a hydroxyl group on a difluorinated benzoic acid precursor, followed by the hydrolysis of an ester to yield the final carboxylic acid. This section outlines a plausible and detailed synthetic workflow.

Overall Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2,6-difluoro-3-(methoxymethoxy)benzoate (MOM Protection)

-

Rationale: The hydroxyl group of the starting material, methyl 2,6-difluoro-3-hydroxybenzoate, is protected as a methoxymethyl (MOM) ether. This is a common strategy in organic synthesis to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions. The MOM group is stable under a variety of reaction conditions but can be easily removed under acidic conditions.

-

Protocol:

-

To a solution of methyl 2,6-difluoro-3-hydroxybenzoate in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2,6-difluoro-3-(methoxymethoxy)benzoate.

-

Step 2: Synthesis of this compound (Ester Hydrolysis)

-

Rationale: The methyl ester of the MOM-protected intermediate is hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a base such as sodium hydroxide in a mixture of alcohol and water.

-

Protocol:

-

Dissolve methyl 2,6-difluoro-3-(methoxymethoxy)benzoate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Applications in Drug Discovery and Development

Fluorinated benzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. The presence of the difluoro substitution pattern in this compound can significantly influence the properties of the final drug candidate.

Workflow for Utilizing in Medicinal Chemistry

Caption: Application workflow in drug discovery.

The carboxylic acid functionality serves as a versatile handle for further chemical modifications, such as amide bond formation or esterification, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of the carboxylic acid, which can be crucial for target binding and pharmacokinetic properties. The MOM-protected hydroxyl group can be deprotected at a later stage in the synthesis to reveal a free hydroxyl group, which can also be a key pharmacophoric feature.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern, combining two fluorine atoms and a protected hydroxyl group on a benzoic acid scaffold, offers chemists a powerful tool to fine-tune the properties of drug candidates. The synthetic route, while requiring careful execution, is based on well-established chemical transformations. A comprehensive understanding of its properties and reactivity is essential for its effective utilization in the development of novel therapeutics.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecular Landscape

In the landscape of modern drug discovery and materials science, the nuanced interplay of a molecule's physicochemical properties dictates its behavior, efficacy, and viability. 2,6-Difluoro-3-(methoxymethoxy)benzoic acid, a fluorinated aromatic carboxylic acid, represents a scaffold of significant interest. The strategic placement of fluorine atoms and a methoxymethyl (MOM) ether protecting group on the benzoic acid core creates a unique electronic and steric environment. This guide, intended for the discerning researcher, offers a comprehensive exploration of the physicochemical characteristics of this compound, moving beyond a simple recitation of data to an analysis of the underlying chemical principles and their practical implications. As a Senior Application Scientist, the aim is to provide not just data, but a framework for understanding and predicting the behavior of this and related molecules in experimental settings.

Core Molecular Attributes of this compound

A foundational understanding of a molecule begins with its fundamental properties. While extensive experimental data for this compound is not broadly published, we can compile its known attributes and draw reasoned comparisons with closely related analogues.

| Property | Value for this compound | For Comparison: 2,6-Difluorobenzoic acid (Experimental) |

| CAS Number | 1190603-51-0[1] | 385-00-2 |

| Molecular Formula | C₉H₈F₂O₄[1] | C₇H₄F₂O₂ |

| Molecular Weight | 218.15 g/mol [1] | 158.10 g/mol |

| Melting Point | Not available (predicted to be a solid at room temperature) | 157-161 °C |

| Boiling Point | 337.1 ± 42.0 °C (Predicted) | Not available |

| Density | 1.387 ± 0.06 g/cm³ (Predicted) | Not available |

| pKa | 2.13 ± 0.10 (Predicted) | ~2.34 (Predicted) |

| Solubility | Not available | Soluble in methanol and water. |

Expert Analysis: The introduction of the methoxymethoxy group significantly increases the molecular weight and is expected to influence the melting and boiling points compared to the simpler 2,6-difluorobenzoic acid. The predicted pKa of 2.13 suggests that this compound is a relatively strong organic acid. This is a direct consequence of the electron-withdrawing nature of the two fluorine atoms ortho to the carboxylic acid group, which stabilize the carboxylate anion.

Synthesis and Chemical Reactivity: A Tale of Protection and Stability

The synthesis of this compound is not widely documented in standard literature. However, a logical and efficient synthetic route can be postulated from commercially available starting materials, providing insight into its formation and inherent reactivity.

A plausible synthesis commences with 2,6-difluoro-3-hydroxybenzoic acid. The phenolic hydroxyl group is more acidic than a typical alcohol but less acidic than the carboxylic acid. Selective protection of the hydroxyl group is crucial for subsequent chemical modifications. The methoxymethyl (MOM) ether is a common protecting group for hydroxyls due to its relative stability under a range of conditions.

Caption: Plausible synthetic route to this compound.

The choice of a hindered, non-nucleophilic base during the protection step is critical to prevent unwanted side reactions with the carboxylic acid moiety.

Chemical Stability: The stability of the MOM ether is a key consideration. It is generally stable in neutral to moderately basic conditions (pH 4-12).[2] However, it is susceptible to cleavage under acidic conditions, which proceeds via an oxonium ion intermediate. This lability in the presence of acid is a critical factor to consider in any subsequent reaction design or in formulation studies where pH is a variable.

Experimental Determination of Physicochemical Properties: A Blueprint for Validation

To ensure scientific rigor, predicted properties must be validated through experimental determination. The following section outlines standard, field-proven protocols for key physicochemical parameters.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for experimental melting point determination.

Solubility Determination (OECD 105 Guideline)

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The OECD 105 guideline provides a standardized method for determining the water solubility of chemicals.

Protocol: Flask Method for Solubility Determination

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid.

-

Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its behavior in physiological environments. Potentiometric titration is a highly accurate method for its determination.

Protocol: Potentiometric pKa Determination

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Caption: Logical flow for pKa determination.

Significance in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties.[3][4] The two fluorine atoms in this compound can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.

-

Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

-

Modulate Lipophilicity: The effect of fluorine on lipophilicity is context-dependent and can be used to fine-tune the pharmacokinetic profile of a molecule.

Difluorinated benzoic acid derivatives have been explored as intermediates in the synthesis of various biologically active compounds, including anti-inflammatory and antimicrobial agents.[5] The methoxymethoxy group serves as a protecting group for a hydroxyl functionality, which could be a key pharmacophore or a handle for further chemical elaboration after deprotection.

Conclusion: A Molecule of Latent Potential

This compound, while not extensively characterized in the public domain, presents a fascinating case study in the predictive and analytical chemistry essential for modern research. Its predicted properties, particularly its strong acidity, combined with the known effects of fluorination and the chemical behavior of the MOM protecting group, provide a solid foundation for its exploration in drug discovery and materials science. This guide has aimed to provide not only the available data but also the experimental context and logical framework necessary for researchers to confidently engage with this and similar molecules. The true potential of this compound will be unlocked through rigorous experimental validation of its properties and creative application in synthesis.

References

-

3,5-Difluorobenzoic acid - Chem-Impex. (URL: [Link])

-

The Essential Role of 3,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. (2025, October 17). (URL: [Link])

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (URL: [Link])

-

Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing). (URL: [Link])

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020, November 11). (URL: [Link])

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])

-

2,6-Difluoro-3,5-dimethoxybenzoic acid | 651734-56-4 - BuyersGuideChem. (URL: [Link])

- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

-

Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review) - ResearchGate. (2025, August 5). (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). (URL: [Link])

-

New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed. (1987, July 1). (URL: [Link])

Sources

Structure Elucidation of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. 2,6-Difluoro-3-(methoxymethoxy)benzoic acid is a key substituted aromatic compound, often utilized as a building block in the synthesis of complex pharmaceutical intermediates. Its specific substitution pattern, featuring electron-withdrawing fluorine atoms and a methoxymethyl (MOM) protecting group, presents a unique spectroscopic signature. This guide provides a comprehensive, field-proven framework for the structural elucidation of this molecule. We will dissect the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, not merely as procedural steps, but as a synergistic and self-validating analytical system. The causality behind experimental choices and the interpretation of complex data are emphasized to provide a robust and reliable methodology.

Introduction: The Analytical Challenge

The structure of this compound (C₉H₈F₂O₄, MW: 218.15 g/mol ) incorporates several key features that must be independently verified: a trisubstituted benzene ring, two fluorine atoms ortho to a carboxylic acid, a methoxymethyl (MOM) ether protecting group, and a carboxylic acid. The challenge lies not just in identifying these individual components, but in confirming their precise connectivity. This guide details the logical workflow for assembling the complete structural puzzle from disparate spectroscopic data points.

Foundational Analysis: Mass Spectrometry (MS)

Mass spectrometry serves as our initial checkpoint, providing the molecular weight and crucial fragmentation data that offer preliminary structural insights. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Acquire data in both positive and negative ion modes to maximize information. Negative ion mode is often highly effective for carboxylic acids due to the stability of the carboxylate anion.

-

Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the molecular ion signal and minimize in-source fragmentation.[1]

-

Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion ([M-H]⁻) for collision-induced dissociation (CID) to generate a product ion spectrum.

Data Interpretation: Predicted Mass Spectrum

The primary goal is to confirm the molecular formula C₉H₈F₂O₄.

-

Negative Ion Mode: The most prominent peak is expected to be the deprotonated molecular ion [M-H]⁻ at m/z 217.04.

-

Positive Ion Mode: The protonated molecular ion [M+H]⁺ at m/z 219.05 or adducts like [M+Na]⁺ at m/z 241.03 may be observed.

Fragmentation Analysis (MS/MS): The fragmentation pattern provides a structural fingerprint. Benzoic acids are known to undergo decarboxylation, and ethers are susceptible to cleavage.[2][3][4] The key expected fragments from the [M-H]⁻ ion are summarized below.

| Predicted m/z | Mass Loss (Da) | Plausible Fragment Identity | Rationale |

| 173.05 | 44 | [M-H-CO₂]⁻ | Decarboxylation is a classic fragmentation pathway for benzoic acids.[1][2] |

| 172.03 | 45 | [M-H-COOH]⁻ | Loss of the entire carboxylic acid radical. |

| 141.03 | 76 | [M-H-CH₂O-CH₂O]⁻ | Cleavage within the MOM ether group. |

| 127.01 | 90 | [M-H-CO₂-CH₂O-CH₃]⁻ | Sequential loss of carbon dioxide and the methoxymethyl group. |

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups within the molecule. The vibrations of these groups correspond to characteristic absorption bands in the infrared spectrum.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides a clear signature for the carboxylic acid and ether functionalities.

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of hydrogen bonding in the carboxylic acid dimer.[5][7] |

| ~1710 | C=O stretch | Carboxylic Acid | Confirms the presence of the carboxyl carbonyl group. |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~1300-1100 | C-F stretch | Aryl Fluoride | Strong absorptions confirming the presence of fluorine substituents. |

| ~1250 and ~1050 | C-O stretch | Carboxylic Acid & MOM Ether | Overlapping region confirming ether and acid C-O bonds. |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Further evidence of the dimeric carboxylic acid structure. |

Definitive Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of the molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides an unambiguous assignment of the entire carbon-hydrogen framework.

NMR Elucidation Workflow

The logical flow of NMR data analysis is critical for assembling the structure from first principles.

Caption: Molecular structure and atom numbering scheme.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The ¹H NMR spectrum provides the initial map of the proton environments.

-

Experimental Protocol: Dissolve ~10 mg of sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Interpretation:

-

δ ~11-12 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton of the carboxylic acid (H10). [8]Its broadness is due to hydrogen bonding and chemical exchange.

-

δ ~7.2-7.4 ppm (1H, triplet of doublets): Aromatic proton H5. It will be split by the adjacent H4 (³JHH ≈ 8 Hz) and the meta-fluorine F11 (⁴JHF ≈ 6-8 Hz).

-

δ ~6.9-7.1 ppm (1H, triplet): Aromatic proton H4. It is split by H5 (³JHH ≈ 8 Hz) and the ortho-fluorine F12, but the coupling to the para-fluorine F11 will be smaller. The pattern will approximate a triplet due to similar coupling constants.

-

δ ~5.3 ppm (2H, singlet): Methylene protons of the MOM group (H14). These protons are characteristic of the -O-CH₂-O- acetal moiety. [9][10] * δ ~3.5 ppm (3H, singlet): Methyl protons of the MOM group (H16). This signal confirms the methoxy portion of the protecting group. [9][11]

-

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The ¹³C NMR spectrum, often aided by a DEPT-135 experiment, identifies all unique carbon atoms.

-

Data Interpretation:

-

δ ~165-170 ppm: Quaternary carbonyl carbon of the carboxylic acid (C7).

-

δ ~150-160 ppm (doublet, ¹JCF ≈ 250 Hz): Aromatic carbons directly bonded to fluorine (C2, C6).

-

δ ~110-140 ppm: Other aromatic carbons (C1, C3, C4, C5). C-F couplings (²JCF, ³JCF) will be observed, aiding in their assignment.

-

δ ~95-100 ppm: Methylene carbon of the MOM group (C14). This is a characteristic downfield shift for an acetal carbon. [9] * δ ~56-58 ppm: Methyl carbon of the MOM group (C16).

-

2D NMR: HSQC and HMBC for Connectivity

Two-dimensional NMR experiments are essential to connect the fragments identified by 1D NMR.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments from the 1D spectra. [12]For example, it will show correlations between H4/C4, H5/C5, H14/C14, and H16/C16.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure by revealing 2- and 3-bond correlations between protons and carbons. [12][13] Key Expected HMBC Correlations:

Caption: Key HMBC correlations for structural confirmation.

-

Correlation A (H14 → C3): This is the most critical correlation. It connects the MOM group's methylene protons (H14) to the aromatic ring at the C3 position, confirming the location of the ether linkage.

-

Correlations B & C (H14 ↔ C16): These correlations confirm the connectivity within the MOM group itself.

-

Correlations D & E (H4 → C6, C2): These correlations from the H4 proton to the fluorine-bearing carbons C2 and C6 help to place H4 correctly on the aromatic ring.

-

Correlations F, G, H (H5 → C1, C3, C7): These correlations are vital. The link from H5 to the quaternary carbon C1 and the MOM-bearing carbon C3 confirms the aromatic substitution pattern, while the correlation to the carbonyl carbon C7 definitively links the carboxylic acid to the ring at the C1 position.

Summary of NMR Data

| Atom # | ¹H δ (ppm), mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from H) |

| 1 | - | ~120-130 (d) | H5 |

| 2 | - | ~155 (d, ¹JCF≈250) | H4 |

| 3 | - | ~140-150 (d) | H5, H14 |

| 4 | ~7.0 (t) | ~115 (d) | C2, C6, C5 |

| 5 | ~7.3 (td) | ~125 | C1, C3, C4, C7 |

| 6 | - | ~155 (d, ¹JCF≈250) | H4, H5 |

| 7 | - | ~168 | H5 |

| 10 | ~11.5 (br s) | - | - |

| 14 | ~5.3 (s) | ~98 | C3, C16 |

| 16 | ~3.5 (s) | ~57 | C14 |

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a logical and synergistic application of modern spectroscopic techniques.

-

Mass Spectrometry confirms the elemental composition and molecular weight.

-

Infrared Spectroscopy provides rapid verification of the essential functional groups.

-

NMR Spectroscopy , through a combination of 1D and 2D experiments, delivers the definitive and unambiguous proof of atomic connectivity.

The HMBC experiment, in particular, serves as the final arbiter, linking the disparate structural fragments—the difluorobenzoic acid core and the methoxymethyl protecting group—into a single, validated structure. This multi-technique approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for progression in research and drug development pipelines.

References

-

Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(71), 8916–8918. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Chem 210B Course Material. [Link]

-

Brown, W. P. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of methoxymethane (dimethyl ether). Doc Brown's Chemistry. [Link]

-

MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(15), 4479. [Link]

-

Brown, W. P. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. [Link]

-

Wiley-VCH. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referenced for general principles of MOM protecting groups). [Link]

-

SpectraBase. (n.d.). 2,6-Difluorobenzoic acid. Wiley. [Link]

-

University of Illinois. (n.d.). Structure Determination of Organic Compounds. Pharmacy 180 Course Material. [Link]

-

Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. (Referenced for NMR data of MOM ethers). [Link]

-

Organic Chemistry Explained. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

ResearchGate. (2020). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Sorensen-Unruh, C. (2017, July 25). Using an IR Spectrometer: Solid Benzoic Acid [Video]. YouTube. [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pharmacy180.com [pharmacy180.com]

- 4. youtube.com [youtube.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid

Introduction: Unveiling the Molecular Architecture

The strategic placement of the substituents is expected to significantly influence the molecule's chemical reactivity, acidity, and intermolecular interactions. Understanding its spectroscopic signature is the first step toward harnessing its potential. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Key Features

To logically predict the spectroscopic data, a clear understanding of the molecular structure is essential. The following diagram illustrates the atomic numbering and key functional groups of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons, the MOM group protons, and the carboxylic acid proton.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic CH | 7.2 - 7.5 | Doublet of doublets (dd) | 1H | H-5 | Deshielded by the adjacent carboxylic acid group and influenced by the ortho fluorine. |

| Aromatic CH | 6.9 - 7.1 | Triplet (t) or Doublet of doublets (dd) | 1H | H-4 | Shielded relative to H-5 due to the meta position relative to the carboxylic acid and influenced by two fluorine atoms. |

| MOM -CH₂- | 5.2 - 5.4 | Singlet (s) | 2H | -O-CH₂-O- | Characteristic chemical shift for the methylene protons of a MOM ether. |

| MOM -OCH₃ | 3.4 - 3.6 | Singlet (s) | 3H | -O-CH₃ | Typical chemical shift for a methoxy group. |

| Carboxylic Acid -OH | 10.0 - 13.0 | Broad singlet (br s) | 1H | -COOH | Highly deshielded and often broad due to hydrogen bonding and chemical exchange. |

Expertise & Experience: The prediction of multiplicities for the aromatic protons takes into account the coupling between H-4 and H-5, as well as the smaller couplings to the fluorine atoms. The exact appearance (e.g., triplet vs. doublet of doublets for H-4) will depend on the relative magnitudes of the ³J(H-H) and the ⁴J(H-F) coupling constants.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The influence of the fluorine atoms will be evident through C-F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl C | 165 - 170 | -COOH | Typical range for a carboxylic acid carbonyl carbon. |

| Aromatic C-F | 158 - 162 (d, ¹JCF ≈ 240-260 Hz) | C-2, C-6 | Directly attached to fluorine, resulting in a large one-bond C-F coupling and significant deshielding. |

| Aromatic C-O | 150 - 155 | C-3 | Attached to the oxygen of the MOM group. |

| Aromatic C-H | 125 - 130 | C-5 | Standard aromatic C-H chemical shift. |

| Aromatic C-COOH | 115 - 120 (t, ²JCF ≈ 20-30 Hz) | C-1 | Ispo-carbon attached to the carboxylic acid, showing a two-bond coupling to the two ortho fluorine atoms. |

| Aromatic C-H | 110 - 115 (d, ²JCF ≈ 20-25 Hz) | C-4 | Influenced by the adjacent fluorine at C-6. |

| MOM -CH₂- | 94 - 98 | -O-CH₂-O- | Characteristic downfield shift for the methylene carbon of a MOM ether. |

| MOM -OCH₃ | 55 - 58 | -O-CH₃ | Typical chemical shift for a methoxy carbon. |

Trustworthiness: The predicted C-F coupling constants are based on established values for fluorinated aromatic compounds. Observing these characteristic large one-bond and smaller two- and three-bond couplings provides a self-validating system for the assignment of the fluorinated carbons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Absorption Band (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid | The broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or concentrated solutions.[1][2] |

| 1680 - 1710 (strong) | C=O stretch | Carboxylic acid | This is a very strong and characteristic absorption for a carbonyl group in a carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding.[1][3] |

| 1600 - 1620, 1450 - 1500 | C=C stretch | Aromatic ring | These absorptions are characteristic of the benzene ring. |

| 1250 - 1350 | C-O stretch | Carboxylic acid / Aryl ether | Strong absorptions arising from the C-O bonds. |

| 1150 - 1250 | C-F stretch | Aryl fluoride | Strong absorptions characteristic of the carbon-fluorine bond. |

| 1000 - 1150 | C-O stretch | MOM ether | Characteristic absorptions for the C-O-C linkages of the methoxymethoxy group. |

Authoritative Grounding: The predicted IR absorption bands are based on well-established correlation tables and comparative data for benzoic acid and its derivatives.[1][2][3][4][5][6] The broad O-H stretch and the strong C=O stretch are particularly diagnostic for the carboxylic acid functionality.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a simpler and more common method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺∙): The molecular weight of C₉H₈F₂O₄ is 218.04 g/mol . A prominent molecular ion peak is expected at m/z = 218.

-

Key Fragmentation Pathways:

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Expertise & Experience: The fragmentation of the MOM group is a characteristic process. Loss of a methoxy radical (•OCH₃) to give a peak at m/z 187 is likely. The entire MOM group can also be lost. Loss of the carboxylic acid group as a radical (•COOH) would also lead to a fragment at m/z 173. Subsequent loss of carbon monoxide (CO) or carbon dioxide (CO₂) from these initial fragments can also be expected.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: For a solid sample, a direct insertion probe can be used for electron ionization (EI) or chemical ionization (CI). Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for electrospray ionization (ESI).

-

Ionization:

-

EI: Provides detailed fragmentation patterns useful for structural elucidation.

-

ESI: A softer ionization technique that often yields a prominent protonated molecule [M+H]⁺ (m/z 219) or deprotonated molecule [M-H]⁻ (m/z 217), which is useful for confirming the molecular weight.

-

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Data Acquisition and Analysis: The instrument software will record the mass-to-charge ratio (m/z) and relative abundance of the ions produced. High-resolution mass spectrometry (HRMS) is highly recommended to determine the elemental composition of the molecular ion and key fragments, providing unambiguous confirmation of the chemical formula.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures and the underlying principles, researchers and drug development professionals can confidently approach the characterization of this and structurally related molecules. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the scientific integrity of the structural elucidation process. The true power of these techniques is realized when they are used in concert, with each method providing a complementary piece of the structural puzzle.

References

-

Al-Dajani, M. T. M., et al. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E66, o2109. [Link]

-

Anonymous. (2016). What is the IR spectrum of benzoic acid? How is it determined? Quora. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-342. [Link]

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. [Link]

Sources

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Strategic Synthesis of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid: A Guide to Starting Materials and Core Methodologies

An In-depth Technical Guide

Abstract

This technical guide provides a detailed examination of the synthetic pathways leading to 2,6-Difluoro-3-(methoxymethoxy)benzoic acid, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms and a protected phenol moiety into a benzoic acid scaffold is critical for developing novel therapeutics with enhanced metabolic stability and binding affinity. This document focuses on the most efficient and scalable synthetic strategy, which leverages Directed ortho-Metalation (DoM), starting from the readily available commodity chemical, 2,6-difluorophenol. We will dissect the rationale behind experimental choices, provide detailed protocols, and explore alternative, albeit less common, synthetic routes. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important intermediate.

Introduction

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical industry. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles. This compound is a valuable intermediate that combines these benefits with a strategically placed, protected hydroxyl group, allowing for further functionalization in multi-step syntheses. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenol, stable to the strongly basic conditions required for subsequent transformations. Understanding the most effective routes to this compound is crucial for efficient drug discovery and development programs.

Part 1: Retrosynthetic Analysis and Primary Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals two primary disconnection points: the carboxylic acid group and the methoxymethyl (MOM) protecting group.

-

Carboxylation: The benzoic acid moiety can be formed by introducing carbon dioxide to a potent nucleophile, typically an aryllithium species. This is a highly reliable and widely used transformation.

-

Protection: The MOM ether is installed to mask the reactivity of a hydroxyl group. This suggests that a key precursor is 2,6-difluoro-3-hydroxybenzoic acid .

However, a more convergent and efficient approach involves protecting the hydroxyl group on a simpler precursor before introducing the carboxylic acid. This leads to the primary and most field-proven strategy: the Directed ortho-Metalation (DoM) of a protected 2,6-difluorophenol derivative. This strategy offers superior regiochemical control compared to classical electrophilic aromatic substitution methods.

Caption: High-level retrosynthetic analysis of the target molecule.

Part 2: The Directed ortho-Metalation (DoM) Pathway

The DoM strategy is the most authoritative and efficient method for preparing the title compound. It relies on the ability of a heteroatom-containing substituent, the Directing Metalating Group (DMG), to coordinate with an organolithium base and direct deprotonation to the adjacent ortho position.[1][2]

Principle of the DoM Approach

In this synthesis, the oxygen of the MOM ether on the benzene ring acts as the DMG. It forms a complex with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi). This coordination pre-positions the base, leading to the selective abstraction of the proton at the C3 position, which is ortho to the DMG, generating a stabilized aryllithium intermediate.[1][2][3] This intermediate can then be trapped with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group with perfect regioselectivity.

Caption: Experimental workflow for the DoM-based synthesis.

Experimental Protocols

Step 1: Synthesis of 1,3-Difluoro-2-(methoxymethoxy)benzene (MOM-protected 2,6-Difluorophenol)

The initial step involves the protection of the acidic phenolic proton to prevent it from quenching the organolithium reagent in the subsequent step. The MOM group is ideal due to its stability in strongly basic media and relative ease of cleavage under acidic conditions if required.

-

Reagents and Equipment:

-

2,6-Difluorophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA, Hunig's base)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer, round-bottom flask, nitrogen inlet, dropping funnel

-

-

Procedure:

-

Dissolve 2,6-difluorophenol (1.0 eq.) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (1.5 eq.) to the solution. DIPEA is a non-nucleophilic base that will scavenge the HCl produced during the reaction.

-

Add MOM-Cl (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation to yield pure 1,3-difluoro-2-(methoxymethoxy)benzene.

-

Step 2: Directed ortho-Metalation and Carboxylation

This is the key bond-forming step where the aryllithium is generated and trapped. Strict anhydrous conditions and low temperatures are critical for success. A similar transformation is described in the literature for a related substrate, highlighting the viability of this approach.[4][5]

-

Reagents and Equipment:

-

1,3-Difluoro-2-(methoxymethoxy)benzene

-

sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Low-temperature thermometer, syringe, cannula, Schlenk flask, nitrogen atmosphere

-

-

Procedure:

-

Dissolve the MOM-protected phenol (1.0 eq.) in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial that the internal temperature does not rise above -70 °C during the addition of the base.

-

Slowly add sec-BuLi (1.1 eq.) dropwise via syringe over 20-30 minutes. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by adding an excess of crushed dry ice directly to the flask in one portion. The dry ice must be free of condensed water. Alternatively, the aryllithium solution can be transferred via cannula into a separate flask containing a slurry of dry ice in THF.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Step 3: Acidic Work-up and Isolation

The final step is the protonation of the lithium carboxylate salt to yield the desired benzoic acid.

-

Procedure:

-

Once the reaction has reached room temperature, quench it by slowly adding water.

-

Acidify the aqueous layer to a pH of ~1-2 using 1M aqueous HCl.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford this compound as a pure solid.

-

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield |

| 1. Protection | 2,6-Difluorophenol, MOM-Cl, DIPEA | DCM | 0 to RT | >90% |

| 2. DoM & Carboxylation | Protected Phenol, sec-BuLi, CO₂ | THF | -78 | 75-85%[4][5] |

| 3. Work-up | Aqueous HCl | Ethyl Acetate | RT | >95% |

Part 3: Alternative Synthetic Approaches

While the DoM pathway is the most robust, other routes from different starting materials are conceptually possible, though they often present significant challenges in terms of regioselectivity, step count, or harsh reaction conditions.

1. Functionalization of 2,6-Difluorobenzoic Acid

Starting with commercially available 2,6-difluorobenzoic acid[6][7], one could envision introducing the 3-hydroxy group. This would typically involve a nitration, reduction, diazotization, and hydrolysis sequence.

-

Challenges:

-

Nitration: Nitrating 2,6-difluorobenzoic acid is challenging. The two fluorine atoms and the carboxylic acid are deactivating groups, requiring harsh conditions. Furthermore, a mixture of isomers (3-nitro and 4-nitro) is likely.

-

Multiple Steps: This classical approach involves numerous steps, which can significantly lower the overall yield.

-

2. Synthesis from 2,6-Difluoroaniline

2,6-Difluoroaniline is another readily available starting material.[8] A potential route could involve:

-

Conversion of the aniline to a phenol via a diazonium salt intermediate.

-

Protection of the resulting 2,6-difluorophenol with a MOM group.

-

Proceeding with the Directed ortho-Metalation and carboxylation as described in the primary strategy.

-

Causality: This route is essentially a longer way to arrive at the same key intermediate (MOM-protected 2,6-difluorophenol) as the primary strategy. Unless 2,6-difluoroaniline is significantly more cost-effective or available than 2,6-difluorophenol, this route offers no clear advantage.

Conclusion

For the synthesis of this compound, the selection of the starting material is intrinsically linked to the overall synthetic strategy. The most logical, efficient, and scalable approach commences with 2,6-difluorophenol . This route, centered around a key Directed ortho-Metalation and carboxylation sequence, provides excellent regiochemical control and high yields. The causality behind this choice lies in the directing ability of the MOM-protected hydroxyl group, which elegantly solves the challenge of introducing a substituent between two fluorine atoms on a benzene ring. This methodology represents a self-validating system, where each step is a high-yielding, well-documented transformation, making it the authoritative choice for researchers and professionals in the field of chemical synthesis and drug development.

References

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.

-

Zhang, H., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 166-171. [Link]

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents.

-

Ortho‐ and halogen‐lithiation reactions for the synthesis of... - ResearchGate. ResearchGate. [Link]

-

DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. Unblog.fr. [Link]

-

Directed ortho metalation - Wikipedia. Wikipedia. [Link]

-

2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS - zora.uzh.ch. ZORA (Zurich Open Repository and Archive). [Link]

-

ortho metalation - Andrew G Myers Research Group. Harvard University. [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Quick Company. [Link]

- CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents.

-

El-Malah, A. A., et al. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, vol. 2015, no. 4, 2015, pp. 19-47. [Link]

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate. ResearchGate. [Link]

- EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents.

-

Qiu, J., et al. 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, vol. 42, no. 2, 1999, pp. 329-32. [Link]

-

Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow - Beilstein Journals. Beilstein Journals. [Link]

-

2,6-Difluoroaniline - Cheméo. Cheméo. [Link]

- US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents.

-

Grote, B., et al. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. Molecules, vol. 26, no. 16, 2021, p. 4991. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Difluorobenzoic acid 98 385-00-2 [sigmaaldrich.com]

- 7. 2,6-Difluorobenzoic acid | 385-00-2 [chemicalbook.com]

- 8. chemeo.com [chemeo.com]

An In-Depth Technical Guide to 2,6-Difluoro-3-(methoxymethoxy)benzoic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. Among the myriad of fluorinated building blocks, substituted difluorobenzoic acids represent a particularly valuable class of intermediates. This guide provides a comprehensive technical overview of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid, a versatile derivative with significant potential in drug discovery and organic synthesis. With a molecular weight of 218.15 g/mol , this compound serves as a key precursor for the synthesis of complex molecular architectures. This document, intended for seasoned researchers and drug development professionals, will delve into the synthetic pathways, purification protocols, analytical characterization, and the rationale behind its utility in the pharmaceutical sciences.

Physicochemical Properties at a Glance

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 218.15 g/mol | [1] |

| Molecular Formula | C₉H₈F₂O₄ | [1] |

| CAS Number | 1190603-51-0 | [1] |

| Predicted Boiling Point | 337.1±42.0 °C | N/A |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overarching strategy involves the initial synthesis of a di-substituted phenol, followed by carboxylation, and finally, protection of the hydroxyl group. This approach allows for the regioselective introduction of the desired functionalities.

Caption: A logical workflow for the synthesis of this compound.

Step 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

The initial step involves the conversion of commercially available 2,6-difluoroaniline to 2,6-difluorophenol. This transformation is typically achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Protocol:

-

Diazotization: 2,6-Difluoroaniline is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to a low temperature, typically between -5 to 0 °C[2].

-

A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt[2]. The reaction progress can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

-

Hydrolysis: The cold diazonium salt solution is then added to a hot aqueous solution of a copper(II) sulfate catalyst[2]. The mixture is heated to reflux, causing the decomposition of the diazonium salt and the formation of 2,6-difluorophenol, which can be isolated by steam distillation.

Causality of Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

-

Acidic Medium: The acidic environment is necessary to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.

-

Copper(II) Sulfate: This catalyst facilitates the hydrolysis of the diazonium salt to the corresponding phenol, a variation of the Sandmeyer reaction.

Step 2: Carboxylation of 2,6-Difluorophenol to 2,6-Difluoro-3-hydroxybenzoic acid

The introduction of the carboxylic acid group is achieved via the Kolbe-Schmitt reaction, a well-established method for the ortho-carboxylation of phenols[3].

Protocol:

-

Phenoxide Formation: 2,6-Difluorophenol is treated with a strong base, such as sodium hydroxide, to form the sodium 2,6-difluorophenoxide salt. The removal of water is crucial and can be achieved by azeotropic distillation with an appropriate solvent.

-

Carboxylation: The dry phenoxide is then subjected to a high pressure of carbon dioxide at an elevated temperature. The regioselectivity of the carboxylation is influenced by the reaction conditions.

-

Acidification: The resulting carboxylate salt is then acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,6-difluoro-3-hydroxybenzoic acid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The presence of water can lead to the formation of salicylic acid as a byproduct, hence the need for dry conditions.

-

High Pressure and Temperature: These conditions are necessary to overcome the activation energy for the electrophilic attack of the weakly electrophilic carbon dioxide on the phenoxide ring.

Step 3: Protection of the Hydroxyl Group with a Methoxymethyl (MOM) Ether

To enable further synthetic manipulations without interference from the acidic phenolic proton, the hydroxyl group is protected as a methoxymethyl (MOM) ether.

Protocol:

-

The 2,6-difluoro-3-hydroxybenzoic acid is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to deprotonate the phenolic hydroxyl group.

-

Chloromethyl methyl ether (MOMCl) is then added to the reaction mixture. It is important to note that MOMCl is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood[4].

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

Causality of Experimental Choices:

-

Aprotic Solvent: Aprotic solvents are used to avoid any reaction with the highly reactive MOMCl.

-

Non-nucleophilic Base: A hindered base like DIPEA is used to deprotonate the phenol without competing in the nucleophilic substitution reaction with MOMCl.

Purification and Characterization

Purification

The crude this compound can be purified using standard laboratory techniques:

-

Crystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an effective method for obtaining highly pure material.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons of the MOM group, and the methylene protons of the MOM group. The carboxylic acid proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms, and their coupling patterns can provide further structural information.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C-O stretches of the ether and methoxy groups.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for assessing the purity of the compound and for quantitative analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid functionality typically requires derivatization (e.g., esterification) to increase its volatility[5].

Applications in Drug Discovery and Development

Fluorinated benzoic acid derivatives are highly valued as building blocks in medicinal chemistry. The presence of the fluorine atoms in this compound can significantly influence the properties of molecules derived from it.

Caption: Role of the title compound as a building block for bioactive molecules with enhanced properties.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the carboxylic acid, which can be crucial for optimizing drug-target interactions and pharmacokinetic properties.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. Incorporating this moiety can block metabolic hotspots and improve the in vivo half-life of a drug candidate.

-

Conformational Control: The steric bulk of the ortho-fluorine atoms can influence the conformation of the molecule, potentially locking it into a bioactive conformation and enhancing its binding affinity to a biological target.

-

Antibacterial Agents: Derivatives of 2,6-difluorobenzamide have shown potent antibacterial activity by inhibiting the bacterial cell division protein FtsZ[6]. This suggests that this compound could serve as a valuable precursor for the synthesis of novel antibacterial agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its synthesis, while requiring multiple steps, is achievable through well-established chemical transformations. The strategic placement of the fluorine atoms and the protected hydroxyl group provides a platform for the development of novel bioactive molecules with potentially enhanced pharmacological profiles. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

-

zora.uzh.ch. (2022, March 31). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved January 19, 2026, from [Link]

-